Decarboxycitrinin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

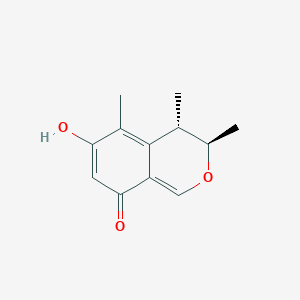

Decarboxycitrinin, also known as this compound, is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Introduction to Decarboxycitrinin

This compound is a derivative of citrinin, a mycotoxin produced by various species of fungi, particularly Penicillium citrinum. Understanding the applications of this compound is crucial due to its implications in both environmental and health-related contexts. This article explores the scientific research applications of this compound, including its biological effects, potential therapeutic uses, and implications in food safety.

Biological Effects and Mechanisms

This compound has been studied for its biological activities, particularly in relation to its effects on human health. Research indicates that it can interact with cellular mechanisms, influencing processes such as apoptosis and cell proliferation.

Table 1: Biological Activities of this compound

Therapeutic Applications

Research into the therapeutic potential of this compound has gained traction, particularly in oncology and antimicrobial therapies. Its cytotoxic properties against cancer cells suggest potential use in cancer treatment protocols.

Case Study: Cancer Treatment

A notable study explored the effects of this compound on HepG2 liver cancer cells. The compound exhibited significant cytotoxicity with an IC50 value indicating effective cell growth inhibition. This suggests its potential as a candidate for further development in cancer therapies.

Table 2: Summary of Therapeutic Studies Involving this compound

| Study | Cell Line | IC50 Value (µM) | Findings |

|---|---|---|---|

| Cytotoxicity Assessment | HepG2 | 2.57 | Significant growth inhibition observed. |

| Apoptosis Induction in Cancer Cells | MDA-MB-231 | Not specified | Induction of apoptotic markers noted. |

Food Safety Implications

The presence of this compound in food products raises concerns regarding food safety and human health. Its stability under various processing conditions makes it a relevant subject for food safety studies.

Case Study: Food Processing Conditions

Research has shown that this compound can form under specific thermal conditions during food processing, leading to modified forms with varying toxicity levels. Understanding these transformations is essential for developing strategies to mitigate risks associated with mycotoxin contamination in food.

Table 3: Stability and Decomposition of this compound

Eigenschaften

Molekularformel |

C12H14O3 |

|---|---|

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

(3R,4S)-6-hydroxy-3,4,5-trimethyl-3,4-dihydroisochromen-8-one |

InChI |

InChI=1S/C12H14O3/c1-6-8(3)15-5-9-11(14)4-10(13)7(2)12(6)9/h4-6,8,13H,1-3H3/t6-,8-/m1/s1 |

InChI-Schlüssel |

MJLPABYHARXSNJ-HTRCEHHLSA-N |

Isomerische SMILES |

C[C@@H]1[C@H](OC=C2C1=C(C(=CC2=O)O)C)C |

Kanonische SMILES |

CC1C(OC=C2C1=C(C(=CC2=O)O)C)C |

Synonyme |

decarboxycitrinin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.